Fmoc-N-methyl-O-methyl-L-tyrosine
Overview
Description
Fmoc-N-methyl-O-methyl-L-tyrosine is an Fmoc protected tyrosine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis
The Fmoc-N-methyl-O-methyl-L-tyrosine molecule contains a total of 57 atoms. There are 25 Hydrogen atoms, 26 Carbon atoms, 1 Nitrogen atom, and 5 Oxygen atoms . It contains total 60 bonds; 35 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 ether .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis
The molecular weight of Fmoc-N-methyl-O-methyl-L-tyrosine is 431.48 . The molecule has a chemical formula of C26H25NO5 .Scientific Research Applications
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Peptide Synthesis
- Fmoc-N-methyl-O-methyl-L-tyrosine is a protected tyrosine derivative . It is used as a standard building block for the introduction of O-methyl-tyrosine amino-acid residues by Fmoc solid-phase peptide synthesis .
- The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis. It can be removed under mild basic conditions, which allows for the sequential addition of amino acids to the growing peptide chain .
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Synthesis of Bioactive Peptides
- Fmoc-N-methyl-O-methyl-L-tyrosine is used in the synthesis of bioactive peptides such as oxytocin and vasopressin analogs .
- The method involves the stepwise addition of amino acids to a growing peptide chain on a solid support. The Fmoc group protects the amino group of the amino acid during the synthesis and is removed before the addition of the next amino acid .
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Proteomics Research
- Fmoc-N-methyl-O-methyl-L-tyrosine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- The application involves using Fmoc-N-methyl-O-methyl-L-tyrosine as a biochemical for proteomics research . The specific methods and experimental procedures would depend on the particular research context .
- The outcomes of this application can contribute to our understanding of protein function and structure, which has implications for understanding disease processes and developing new treatments .
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Synthesis of Leu-EnkephalinAmide
- Fmoc-Tyr (tBu)-OH, a similar compound to Fmoc-N-methyl-O-methyl-L-tyrosine, can be used to synthesize Leu-EnkephalinAmide via solid-phase synthesis in water .
- The method involves the stepwise addition of amino acids to a growing peptide chain on a solid support .
- The result is Leu-EnkephalinAmide, a peptide that has potential therapeutic applications .
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Synthesis of Oxytocin and Vasopressin Analogs
- Fmoc-L-Tyr(Me)-OH, another similar compound to Fmoc-N-methyl-O-methyl-L-tyrosine, is used in the synthesis of oxytocin and vasopressin analogs .
- The method involves the stepwise addition of amino acids to a growing peptide chain on a solid support .
- The result is a peptide that can mimic the biological activity of oxytocin and vasopressin. These peptides have potential therapeutic applications .
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Synthesis of Amino Acid Derivatives
- Fmoc-Tyr(Me)-OH, a compound similar to Fmoc-N-methyl-O-methyl-L-tyrosine, can be used to synthesize amino acid derivatives such as Fmoc-Tyr-OAllyl .
- The method involves the reaction of Fmoc-Tyr(Me)-OH with an appropriate reagent to introduce the allyl group .
- The result is Fmoc-Tyr-OAllyl, an amino acid derivative that can be used in further synthetic applications .
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- Fmoc-N-Me-Tyr(tBu)-OH, another similar compound to Fmoc-N-methyl-O-methyl-L-tyrosine, is used as a standard building block for the introduction of N-α-methyl-tyrosine amino-acid residues by Fmoc solid-phase peptide synthesis .
- The method involves the stepwise addition of amino acids to a growing peptide chain on a solid support .
- The result is a peptide that contains the N-α-methyl-tyrosine residue. These peptides can be used in various biological studies .
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Structure-Activity Studies
- Fmoc-L-Tyr(Me)-OH, a compound similar to Fmoc-N-methyl-O-methyl-L-tyrosine, is used as a building block for structure-activity studies .
- The method involves the synthesis of peptides containing the modified tyrosine residue and testing their biological activity .
- The result is a better understanding of the structure-activity relationship of peptides, which can guide the design of new therapeutic agents .
Future Directions
properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-11-13-18(31-2)14-12-17)26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHSGZVWEBYEIV-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-methyl-O-methyl-L-tyrosine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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